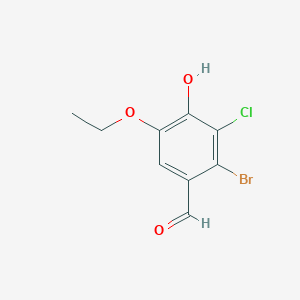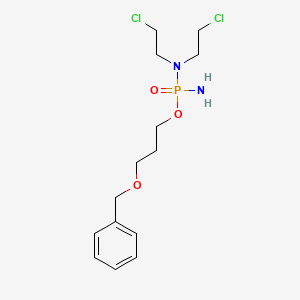
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, is a halogenated aromatic aldehyde with multiple substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of halogenated benzaldehydes.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex due to the presence of multiple reactive sites on the benzene ring. The papers describe various methods for synthesizing substituted 2-bromobenzaldehydes. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which could potentially be adapted for the synthesis of related compounds . Another study outlines a selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which could be relevant for introducing bromine into specific positions on the benzene ring . Additionally, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been achieved with high yield using p-hydroxybenzaldehyde and bromine, suggesting a possible route for the bromination of our compound of interest .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. The new polymorph of 2-bromo-5-hydroxybenzaldehyde reported in one study shows that the bromine atom deviates from the plane of the benzene ring, which could affect the reactivity and intermolecular interactions of similar compounds .
Chemical Reactions Analysis
Halogenated benzaldehydes can participate in various chemical reactions due to their reactive aldehyde group and the presence of halogens. For example, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles via a palladium-catalyzed reaction with arylhydrazines . The bromination of 3-hydroxybenzaldehyde has also been shown to yield unexpected products, indicating that halogenation reactions can have unforeseen outcomes, which is an important consideration for the synthesis of our compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by the substituents on the benzene ring. For instance, the introduction of a bromine atom can increase the density and boiling point of the compound. The presence of an ethoxy group, as in the synthesis of o-ethoxybenzaldehyde, can also affect the solubility and reactivity of the molecule . The studies on the synthesis and characterization of related compounds provide valuable information on the potential properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, although direct data on this specific compound is not available in the provided papers.
Applications De Recherche Scientifique
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP involves various methods, including the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Infrared Spectral Data of 2-Bromo-4-Chlorobenzaldehyde
- Field : Spectroscopy .
- Application Summary : Infrared (IR) spectroscopy is used for characterizing compound and solvent interactions .
- Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
-
One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane
- Field : Organic Chemistry .
- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .
-
Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid
- Field : Pharmaceutical Chemistry .
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The document does not provide specific details on the methods of application .
- Results : The document does not provide specific details on the results or outcomes obtained .
-
Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid
- Field : Pharmaceutical Chemistry .
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The document does not provide specific details on the methods of application .
- Results : The document does not provide specific details on the results or outcomes obtained .
-
One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane
- Field : Organic Chemistry .
- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .
Propriétés
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 |
Source


|
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
597545-04-5 |
Source


|
| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)



![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)